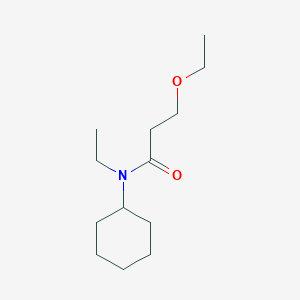
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(QUINOLIN-7-YL)PROP-2-ENENITRILE
Vue d'ensemble
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(QUINOLIN-7-YL)PROP-2-ENENITRILE is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their biological activity and are often explored in medicinal chemistry for their potential therapeutic applications.
Applications De Recherche Scientifique
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(QUINOLIN-7-YL)PROP-2-ENENITRILE could have several research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Exploration as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(QUINOLIN-7-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method might include:
Formation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivatives.
Formation of Quinoline: Using an appropriate aniline derivative and a carbonyl compound through a Friedländer synthesis.
Coupling Reaction: The final step involves coupling the benzimidazole and quinoline derivatives through a Knoevenagel condensation reaction with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinoline rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or quinoline rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted benzimidazole or quinoline derivatives.
Mécanisme D'action
The mechanism of action would depend on the specific application:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-yl)acrylonitrile: Lacks the quinoline moiety.
3-(7-quinolinyl)acrylonitrile: Lacks the benzimidazole moiety.
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile: Has a phenyl group instead of the quinoline moiety.
Uniqueness
The combination of benzimidazole and quinoline in a single molecule might confer unique biological activities or chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-quinolin-7-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4/c20-12-15(19-22-16-5-1-2-6-17(16)23-19)10-13-7-8-14-4-3-9-21-18(14)11-13/h1-11H,(H,22,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEDJBRWTYOBRY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC4=C(C=CC=N4)C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC4=C(C=CC=N4)C=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-bromo-4,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4202896.png)
![2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B4202907.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4202917.png)

![1-(1H-INDOL-3-YL)-2-({4-METHYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B4202939.png)

![3-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4202947.png)
![2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4202949.png)

![N-(2-fluorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4202965.png)
![1,3-dimethyl-5-nitro-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4202983.png)
![2-Methyl-4-[6-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4202987.png)
![ethyl 4-({[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4202993.png)
![N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4202994.png)
